(2R)-3-chloro-2-hydroxypropylphosphonic acid

Description

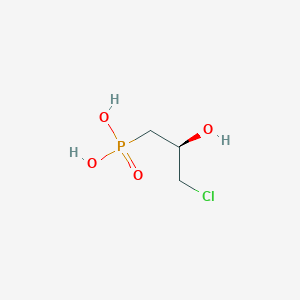

(2R)-3-Chloro-2-hydroxypropylphosphonic acid is a chiral organophosphorus compound characterized by a propyl backbone with a hydroxyl group at the C2 position, a chlorine atom at C3, and a phosphonic acid group at the terminal carbon. Its stereochemistry (R-configuration at C2) and functional groups make it a versatile intermediate in synthetic chemistry, particularly in the design of bioactive molecules and covalent inhibitors.

Properties

Molecular Formula |

C3H8ClO4P |

|---|---|

Molecular Weight |

174.52 g/mol |

IUPAC Name |

[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid |

InChI |

InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 |

InChI Key |

MTHUXSANBRAURH-VKHMYHEASA-N |

Isomeric SMILES |

C([C@H](CCl)O)P(=O)(O)O |

Canonical SMILES |

C(C(CCl)O)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Phosphonation of 3-chloro-1,2-propanediol

The most straightforward synthetic route involves the reaction of 3-chloro-1,2-propanediol with phosphorous acid under controlled conditions. This method typically proceeds via nucleophilic substitution and addition reactions, yielding (3-chloro-2-hydroxypropyl)phosphonic acid as the product.

| Parameter | Details |

|---|---|

| Starting Materials | 3-chloro-1,2-propanediol, phosphorous acid |

| Reaction Conditions | Controlled temperature, often reflux or moderate heating |

| Reaction Type | Nucleophilic substitution and addition |

| Purification | Crystallization and/or chromatography |

| Product Purity | High purity after purification |

This method is widely used in industrial settings, where scale-up involves additional steps such as purification and crystallization to ensure product quality.

Related Synthetic Insights from Sulfonic Acid Derivatives

Research into related compounds such as lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt provides insights into reaction optimization that may be adapted for phosphonic acid derivatives. Key parameters affecting yield include reaction temperature, time, catalyst amount, and reactant molar ratios.

For example, epichlorohydrin added to sodium bisulfite solution at 85 °C with stirring for 2 hours followed by 1.5 hours rest yielded 3-chloro-2-hydroxy-propane sulfonic acid sodium. Subsequent reaction steps involved sodium phosphate and lauric acid at controlled temperatures and times to achieve high yields (85.2%).

These data underscore the importance of precise temperature control, reagent ratios, and reaction times in synthesizing halogenated hydroxyalkyl phosphorus compounds.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct phosphonation of 3-chloro-1,2-propanediol | 3-chloro-1,2-propanediol, phosphorous acid | Controlled heating, purification by crystallization | Straightforward synthesis, industrially scalable | Requires phosphorous acid handling |

| Sulfonate precursor route | Epichlorohydrin, sodium bisulfite, TBAB | 80-90 °C, dropwise addition, crystallization | High purity product, well-defined procedure | Produces sulfonate analog, not phosphonic acid directly |

| Multi-step sulfonic acid derivative synthesis | Epichlorohydrin, sodium bisulfite, lauric acid | Precise temperature and timing control | High yield, adaptable conditions | More complex, multi-step process |

Summary and Recommendations

The preparation of this compound is most commonly achieved via the reaction of 3-chloro-1,2-propanediol with phosphorous acid under controlled conditions, followed by purification steps such as crystallization to ensure high product purity. Alternative methods involving epichlorohydrin and sodium bisulfite, while primarily used for sulfonate derivatives, provide valuable procedural insights into reaction parameters and purification strategies that can inform phosphonic acid synthesis.

For researchers and industrial chemists aiming to prepare this compound, focusing on the direct phosphonation route with careful control of temperature, reagent ratios, and purification protocols is recommended to achieve reproducible and high-quality results.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.

Esterification: The phosphonic acid group can form esters with alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or ammonia can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

Substitution: Products include [(2R)-3-hydroxy-2-hydroxypropyl]phosphonic acid and [(2R)-3-amino-2-hydroxypropyl]phosphonic acid.

Oxidation: Products include [(2R)-3-chloro-2-oxopropyl]phosphonic acid.

Reduction: Products include [(2R)-3-chloro-2-methylpropyl]phosphonic acid.

Scientific Research Applications

[(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R)-3-Chloro-2-hydroxypropyl]phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Phosphonic Acid Derivatives

- Methylphosphonate Esters (e.g., ): These esters lack the hydroxyl and chlorine substituents but share the phosphonate group. Their fluorine and chlorine substituents enhance lipophilicity, making them suitable for organophosphorus agent synthesis . In contrast, this compound’s hydroxyl group may improve aqueous solubility, while the chlorine atom could enhance electrophilicity for nucleophilic reactions.

Chlorinated Hydroxy Compounds

- (2RS)-3-Hydroxy-2-phenylpropanoic Acid (): This racemic hydroxy acid lacks the phosphonic acid group but shares a hydroxyl substituent. Its phenyl group enables π-π interactions in drug-receptor binding. The target compound’s phosphonic acid group may confer stronger chelation with metal ions or enzymes compared to carboxylic acids .

Chiral Building Blocks

- (2R)-Aziridine-2-carboxylic Acid Derivatives () : These derivatives are used in peptide synthesis due to their strained aziridine ring, which facilitates ring-opening reactions. The target compound’s chlorine and phosphonic acid groups could similarly act as leaving groups or catalytic sites in covalent inhibitor design .

- Chicoric Acid () : While structurally distinct, its (2R,3r) configuration highlights the importance of stereochemistry in biological activity. The target compound’s R-configuration may optimize binding to chiral enzyme pockets .

Research Implications and Limitations

- Reactivity: The chlorine atom in this compound likely increases its electrophilicity compared to non-halogenated analogs, enabling nucleophilic substitution reactions.

- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are required to validate its applications.

Biological Activity

(2R)-3-chloro-2-hydroxypropylphosphonic acid, also known as 2-Hydroxypropylphosphonic acid (2-HPP), is a phosphonate compound with significant biological activity. It is structurally related to fosfomycin, a well-known antibiotic, and exhibits properties that make it a subject of interest in microbiological and biochemical research.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a phosphonic acid group attached to a hydroxypropyl chain with a chlorine substituent. This structure contributes to its biological activity, particularly in inhibiting bacterial cell wall synthesis.

The primary mechanism of action for this compound involves the inhibition of the enzyme MurA, which is critical in the early stages of peptidoglycan biosynthesis in bacteria. By mimicking phosphoenolpyruvate (PEP), this compound irreversibly binds to MurA, thereby disrupting cell wall formation and leading to bacterial cell death .

Spectrum of Activity

This compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against multidrug-resistant (MDR) strains, making it a potential candidate for treating difficult infections.

In Vitro Studies

In vitro studies have indicated that this compound exhibits significant bactericidal effects against various strains of Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) comparable to those of established antibiotics like fosfomycin . The compound's ability to inhibit biofilm formation further enhances its therapeutic potential against persistent infections caused by biofilm-forming pathogens such as Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| E. coli | 8 | Effective |

| Klebsiella pneumoniae | 16 | Moderate |

| Staphylococcus aureus | 32 | Reduced biofilm formation |

Case Studies

- Combination Therapy : A study explored the effects of combining this compound with β-Chloro-L-alanine on MRSA isolates. Results showed enhanced antibiofilm activity, suggesting that combination therapies could be more effective in clinical settings .

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in treating urinary tract infections caused by MDR bacteria. Early results indicate promising outcomes, particularly in patients who have not responded to traditional therapies .

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. It exhibits low toxicity levels in animal models, which is crucial for its potential application as an antibiotic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.